molecular formula C17H11NO B1620661 2-Phenylbenzo[cd]indol-5(1H)-one CAS No. 75528-57-3

2-Phenylbenzo[cd]indol-5(1H)-one

Cat. No. B1620661
CAS RN: 75528-57-3
M. Wt: 245.27 g/mol
InChI Key: LDNREFLWFQKDIR-UHFFFAOYSA-N
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Description

“2-Phenylbenzo[cd]indol-5(1H)-one” is an organic compound . It is the parent structure of a group of nonsteroidal selective estrogen receptor modulators (SERMs) that includes zindoxifene, bazedoxifene, and pipendoxifene, as well as the nonsteroidal estrogen D-15414 .


Synthesis Analysis

While there is no direct information available on the synthesis of “2-Phenylbenzo[cd]indol-5(1H)-one”, related compounds have been synthesized by reacting phenyl hydrazine with various substituted acetophenones in the presence of sulfuric acid .


Chemical Reactions Analysis

Indole and its derivatives are crucial in medicinal chemistry due to their physiological action . They exhibit antibacterial, anticonvulsant, antifungal, antimalarial, antidiabetic, antidepressant, anticancer, and antimicrobial properties . The sulfonamide analogs of indole, referred to as sulfa medicines, have recently been produced and exhibit strong antimicrobial actions .

Safety And Hazards

The safety data sheet for related compounds suggests that they may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Many drugs contain moieties at their cores similar to “2-Phenylbenzo[cd]indol-5(1H)-one”. The potential of various derivatives of these skeletons to be used not only as drugs, but also as organoelectronic materials, fluorescent materials, etc. cannot be ignored . This suggests that “2-Phenylbenzo[cd]indol-5(1H)-one” and its derivatives could have significant potential in future research and applications.

properties

IUPAC Name

2-phenylbenzo[cd]indol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NO/c19-15-10-9-13-16-12(15)7-4-8-14(16)18-17(13)11-5-2-1-3-6-11/h1-10,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDNREFLWFQKDIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC4=C(C=CC2=C43)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00420724
Record name 2-Phenylbenzo[cd]indol-5(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00420724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenylbenzo[cd]indol-5(1H)-one

CAS RN

75528-57-3
Record name 2-Phenylbenzo[cd]indol-5(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00420724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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